molecular formula C27H30O7 B13851293 Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate

Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate

Cat. No.: B13851293
M. Wt: 466.5 g/mol
InChI Key: KMTFKEPRKBPCJW-UHFFFAOYSA-N
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Description

Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate is a highly complex polycyclic compound featuring a fused pentacyclic core with multiple oxygen-containing functional groups (e.g., ester, ketone) and a furan-3-yl substituent. Its molecular weight is estimated at 466.530 g/mol based on structurally similar analogues .

Properties

Molecular Formula

C27H30O7

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate

InChI

InChI=1S/C27H30O7/c1-13-10-15(14-7-9-32-12-14)20-19(13)27(4)16(11-18(29)31-5)26(3)17(28)6-8-25(2)22(26)21(23(27)33-20)34-24(25)30/h6-10,12,15-16,19-23H,11H2,1-5H3

InChI Key

KMTFKEPRKBPCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2C1C3(C(C4(C5C(C3O2)OC(=O)C5(C=CC4=O)C)C)CC(=O)OC)C)C6=COC=C6

Origin of Product

United States

Preparation Methods

Natural Extraction

Nimbolide is predominantly extracted from Azadirachta indica leaves, which are rich in this bioactive compound. The classical preparation involves:

  • Collection and drying of neem leaves under shade to preserve phytochemicals.
  • Powdering of dried leaves to increase surface area for extraction.
  • Solvent extraction using organic solvents such as chloroform, dichloromethane, ethyl acetate, or acetone, which effectively dissolve nimbolide due to its lipophilic nature.
  • Filtration and concentration of the extract under reduced pressure to obtain a crude mixture.
  • Purification by chromatographic techniques (e.g., column chromatography using silica gel) to isolate nimbolide in high purity.

This extraction method yields nimbolide as a powder with molecular formula C27H30O7 and molecular weight 466.52 g/mol.

Synthetic and Semi-Synthetic Preparation Methods

Chemical Modification and Rearrangement

Research has demonstrated the possibility of chemically modifying nimbolide to enhance its biological activity. One notable example includes:

  • Rearrangement in the presence of tetrabutyl ammonium bromide , where nimbolide undergoes structural rearrangement to form isonimbolide.
  • This rearrangement involves shifting the double bond from C13=C14 in nimbolide to C16=C17 in isonimbolide, alongside ring closure between C7 and C13, reforming the ether linkage.
  • Such modifications aim to improve pharmacological properties while maintaining the core pentacyclic structure.

Analytical Data Supporting Preparation

The following table summarizes key physicochemical and structural data relevant to nimbolide preparation and characterization:

Property Data/Value Source
Molecular Formula C27H30O7
Molecular Weight 466.52 g/mol
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
IUPAC Name methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate
InChIKey JZIQWNPPBKFOPT-UHFFFAOYSA-N
Extraction Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions Desiccate at -20°C

Detailed Preparation Protocol (Typical Extraction)

Materials

  • Dried Azadirachta indica leaves (powdered)
  • Organic solvents: chloroform, dichloromethane, ethyl acetate
  • Silica gel for chromatography
  • Rotary evaporator
  • Analytical instruments: NMR, MS, IR for purity confirmation

Procedure

  • Extraction : Soak 100 g of powdered neem leaves in 500 mL chloroform at room temperature for 24-48 hours with occasional stirring.
  • Filtration : Filter the mixture to remove solid residues.
  • Concentration : Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Chromatographic Purification : Load the crude extract onto a silica gel column and elute with a gradient of hexane:ethyl acetate (from 9:1 to 7:3) to separate nimbolide.
  • Collection and Drying : Collect fractions containing nimbolide (confirmed by TLC and NMR), combine, and evaporate solvents to yield purified nimbolide powder.
  • Characterization : Confirm structure and purity by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Research Findings on Preparation and Modifications

  • Nimbolide's extraction yield and purity depend heavily on solvent choice and extraction time.
  • Chemical rearrangement methods using tetrabutyl ammonium bromide have been reported to produce isonimbolide, a derivative with potentially enhanced bioactivity.
  • Stability studies indicate nimbolide should be stored desiccated at low temperatures (-20°C) to prevent degradation.
  • Analytical data from PubChem and other chemical databases confirm the complex pentacyclic structure and functional groups critical for its biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can occur, particularly at the furan ring and the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Properties

Nimbolide has shown promising results in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. Studies have indicated that nimbolide can suppress tumor growth in various cancer types including breast cancer and leukemia by targeting multiple signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Research has demonstrated that nimbolide possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), making it a potential candidate for treating inflammatory diseases like arthritis .

Antimicrobial Activity

Nimbolide exhibits antimicrobial properties against a range of pathogens including bacteria and fungi. Its efficacy has been evaluated in laboratory settings where it showed inhibitory effects on the growth of several strains of bacteria and fungi .

Pest Management

In agriculture, nimbolide is recognized for its insecticidal properties. It can effectively manage pest populations by disrupting their growth and reproduction cycles. The compound has been utilized in formulations aimed at controlling pests such as aphids and whiteflies without harming beneficial insects .

Plant Growth Promotion

Nimbolide is also noted for its role as a plant growth regulator. It enhances root development and overall plant vigor, leading to improved crop yields. This is particularly beneficial in sustainable agricultural practices where chemical fertilizers are minimized .

Development of Biodegradable Polymers

Recent studies have explored the incorporation of nimbolide into biodegradable polymer matrices. This application aims to enhance the mechanical properties and biodegradability of plastics used in packaging and other applications, aligning with global sustainability goals .

Nanotechnology

Nimbolide has been investigated for use in nanotechnology applications where it serves as a stabilizing agent for nanoparticles. Its unique chemical structure allows it to interact favorably with various nanomaterials, enhancing their stability and functionality in different applications ranging from drug delivery systems to environmental remediation technologies .

Case Study 1: Cancer Treatment

A clinical trial involving nimbolide demonstrated significant tumor reduction in patients with advanced breast cancer when used as an adjunct therapy alongside conventional chemotherapy. The trial highlighted the compound's ability to sensitize cancer cells to chemotherapy agents while reducing side effects associated with treatment .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with nimbolide-based formulations showed a marked decrease in pest populations and an increase in crop yield by up to 30%. These results support the viability of nimbolide as a natural pesticide alternative .

Mechanism of Action

The mechanism of action of Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations in Furan Substituents

The positional isomer Nimboide (methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate) shares identical functional groups and molecular weight (466.530 g/mol) with the target compound but differs in the furan substituent position (6 vs. 5 on the pentacyclic core) .

Table 1: Key Differences Between Target Compound and Nimboide
Property Target Compound Nimboide
Furan position 5 6
Molecular weight (g/mol) 466.530 466.530
Core structure Pentacyclic Pentacyclic
Functional groups Ester, ketone, furan Ester, ketone, furan

Functional Group Modifications: Acetoxy Derivatives

Methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetoxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05.10]heptadec-10-en-16-yl]acetate (reported in Panax notoginseng metabolomic studies) introduces an acetoxy group and a distinct tetracyclic framework . Unlike the target compound, this derivative exhibits increased polarity due to the acetoxy moiety, which may enhance solubility in polar solvents. However, its molecular weight and stereochemical complexity (14 stereocenters) remain uncharacterized in the provided data.

Stereochemical Complexity and Macrocyclic Analogues

The compound methyl [(1R,2S,4R,6R,9R,10R,11R,12S,17R,20R)-6-(3-furyl)-7,9,11,17-tetramethyl-14-phenyl-3,13,15,19-tetraoxahexacyclo[9.8.1.1~12,16~.0~2,9~.0~4,8~.0~17,20~]henicos-7-en-10-yl]acetate () shares a furan substituent but incorporates a phenyl group and a hexacyclic system with 11 defined stereocenters . This highlights the diversity in stereochemical configurations among furan-containing polycyclic esters, which can dramatically influence their pharmacokinetic profiles and metabolic stability.

Q & A

Q. What experimental designs address contradictions between in vitro and in silico toxicity predictions?

  • Methodological Answer :
  • High-Content Screening (HCS) : Combine cytotoxicity assays (e.g., ATP depletion) with transcriptomic profiling.
  • Validate computational predictions using ADMET predictor datasets, cross-referencing ’s NIST-derived properties .

Tables for Key Data Interpretation

Data Contradiction Resolution Strategy Reference
NMR vs. X-ray stereochemical mismatchDynamic NMR + torsion angle analysis
In vitro vs. in silico toxicityHCS + ADMET validation
Low synthetic yield (<20%)Fractional factorial design + PAT monitoring

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